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Compound of Interest

Compound Name: 6-Chloro-3-methylisoquinoline

Cat. No.: B080495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 6-Chloro-3-methylisoquinoline, a molecule of interest in medicinal chemistry and
materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, and
Mass Spectrometry for 6-Chloro-3-methylisoquinoline.

Table 1: *H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz

9.14 S - 1H H-1

7.85 d 8.7 1H H-8

7.69 d 1.8 1H H-5

7.45 dd 8.7, 2.0 1H H-7

7.38 S - 1H H-4

2.69 S - 3H -CHs
Solvent: CDCIs, Spectrometer Frequency: 400 MHz

- 13 i

Chemical Shift (d) ppm Assignment

152.99 C-1

151.72 C-3

137.26 C-4a

129.15 C-6

127.41 C-8a

125.04 C-5

124.80 C-8

117.53 C-14

24.25 -CHs

Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 3: Mass Spectrometry Data
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mlz

lon

178.14

[M+H]*

lonization Method: Electrospray lonization (ESI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Experimental IR data for 6-Chloro-3-methylisoquinoline was not available in the searched

resources. The following table outlines the expected characteristic absorption bands based on

the functional groups present in the molecule.

Wavenumber ) ) . .
Intensity Vibration Functional Group

(cm™)

3100-3000 Medium C-H stretch Aromatic

2975-2850 Medium C-H stretch -CHs

1620-1580 Medium-Strong C=C stretch Aromatic ring

1550-1450 Medium-Strong C=N stretch Isoquinoline ring

1470-1430 Medium C-H bend -CHs

850-750 Strong C-Cl stretch Aryl chloride
Aromatic (out-of-

900-675 Strong C-H bend

plane)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 6-Chloro-3-methylisoquinoline is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

1H NMR Spectroscopy:
¢ Instrument: Bruker Avance 400 MHz spectrometer.

e Acquisition: *H NMR spectra are recorded at room temperature. A standard single-pulse
experiment is used with a spectral width of approximately 16 ppm. Typically, 16 to 64 scans
are acquired to achieve an adequate signal-to-noise ratio.

e Processing: The free induction decay (FID) is processed with an exponential line broadening
of 0.3 Hz. The spectrum is then Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:
¢ Instrument: Bruker Avance 400 MHz spectrometer.

e Acquisition: 33C NMR spectra are acquired with proton decoupling. A spectral width of
approximately 240 ppm is used. A sufficient number of scans (typically >1024) are
accumulated to obtain a good signal-to-noise ratio, with a relaxation delay of 2 seconds
between pulses.

e Processing: The FID is processed with an exponential line broadening of 1.0 Hz. The
spectrum is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts
are referenced to the residual solvent peak of CDCls at 77.16 ppm.

Mass Spectrometry (MS)

Sample Preparation: A stock solution of 6-Chloro-3-methylisoquinoline is prepared by
dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol
or acetonitrile. This stock solution is then further diluted to a final concentration of
approximately 1-10 pg/mL.

Electrospray lonization (ESI) Mass Spectrometry:
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 Instrument: A quadrupole time-of-flight (Q-TOF) or a similar high-resolution mass
spectrometer equipped with an ESI source.

e Acquisition: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 uL/min. The analysis is performed in positive ion mode.
Typical ESI source parameters include a capillary voltage of 3.5-4.5 kV, a cone voltage of 20-
40 V, and a source temperature of 100-150 °C. The mass spectrum is acquired over a mass-
to-charge (m/z) range of 50-500.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.
For 6-Chloro-3-methylisoquinoline, this would be the protonated molecule [M+H]*.

Infrared (IR) Spectroscopy

Sample Preparation: As 6-Chloro-3-methylisoquinoline is described as a yellow oil, the thin
film method is appropriate. A small drop of the neat liquid is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The
sample is then placed in the instrument's sample holder. The spectrum is typically recorded
over a range of 4000-400 cm~* with a resolution of 4 cm~. An accumulation of 16 to 32
scans is generally sufficient.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm™1).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 6-Chloro-3-methylisoquinoline.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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